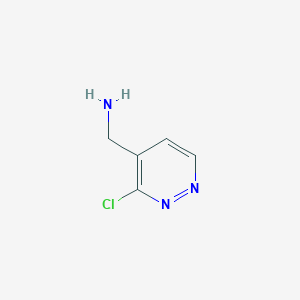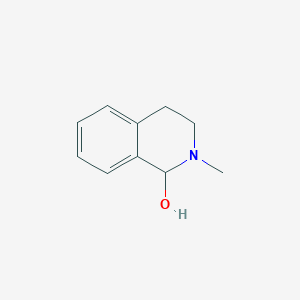
1-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl-
概要
説明
1-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl- is a chemical compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a tetrahydroisoquinoline core with a hydroxyl group at the first position and a methyl group at the second position.
準備方法
The synthesis of 1-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl- can be achieved through various synthetic routes. One common method involves the reduction of isoquinoline derivatives using suitable reducing agents. For instance, catalytic hydrogenation of isoquinoline in the presence of a catalyst such as palladium on carbon can yield the desired tetrahydroisoquinoline derivative . Additionally, the compound can be synthesized through the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine followed by cyclization .
Industrial production methods typically involve large-scale catalytic hydrogenation processes, where isoquinoline is subjected to hydrogen gas in the presence of a metal catalyst under controlled temperature and pressure conditions .
化学反応の分析
1-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the first position can be oxidized to form a ketone or aldehyde derivative.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield isoquinolinone derivatives, while reduction with LiAlH4 can produce tetrahydroisoquinoline derivatives .
科学的研究の応用
1-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl- has diverse applications in scientific research, including:
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as phenylethanolamine N-methyltransferase (PNMT), which plays a role in the biosynthesis of catecholamines. Additionally, it can bind to receptors in the central nervous system, modulating neurotransmitter activity and exerting neuroprotective effects.
類似化合物との比較
1-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl- can be compared with other similar compounds, such as:
1-Isoquinolinol, 1,2,3,4-tetrahydro-: Lacks the methyl group at the second position, resulting in different chemical and biological properties.
7-Isoquinolinol, 1,2,3,4-tetrahydro-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-: Contains additional substituents, leading to variations in reactivity and biological activity.
特性
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinolin-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11-7-6-8-4-2-3-5-9(8)10(11)12/h2-5,10,12H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKVRQKVYWYGKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC=CC=C2C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453761 | |
| Record name | 1-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114640-73-2 | |
| Record name | 1-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3346056.png)
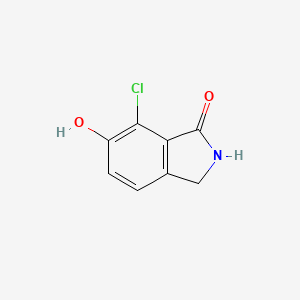

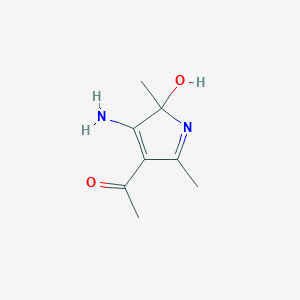
![[5-(Ethoxymethyl)furan-2-yl]methanol](/img/structure/B3346083.png)
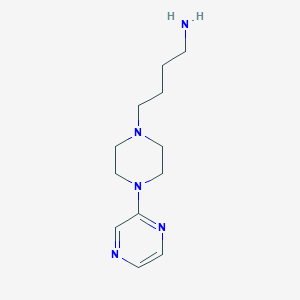

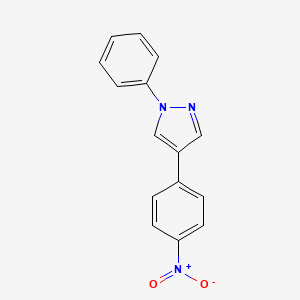

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]-2,2-dimethylpropanamide](/img/structure/B3346136.png)
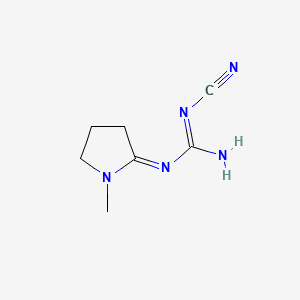
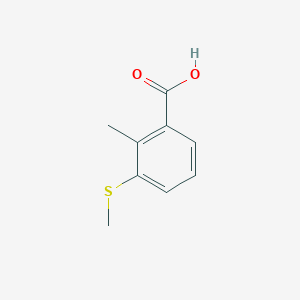
![1,3,4,4A,5,6-Hexahydro-2H-cyclopenta[B]pyridin-2-one](/img/structure/B3346154.png)
